molecular formula C8H10O B12308028 3,5-Dimethylphenol-2,4,6-d3,od CAS No. 1219803-59-4

3,5-Dimethylphenol-2,4,6-d3,od

Cat. No.: B12308028
CAS No.: 1219803-59-4
M. Wt: 126.19 g/mol
InChI Key: TUAMRELNJMMDMT-NKWHLQRWSA-N
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Description

3,5-Dimethylphenol-2,4,6-d3 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms at specific positionsIt is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dimethylphenol-2,4,6-d3 involves the deuteration of 3,5-Dimethylphenol. One common method is the catalytic demethylation of isophorone in the presence of a metal or metal alloy as a catalyst. The process involves guiding an isophorone-containing stream through reaction zones containing the catalyst, which results in the formation of 3,5-Dimethylphenol .

Industrial Production Methods

In an industrial setting, 3,5-Dimethylphenol can be produced by adding isophorone, a homogeneous catalyst like dimethyl carbonate, and an anti-coking agent such as dimethyl sulfide into a reactor. The mixture is stirred and then subjected to catalytic cracking at high temperatures (550-560°C). The resulting product is then condensed and purified through reduced pressure rectification .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenol-2,4,6-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethylphenol-2,4,6-d3 is used in various scientific research applications, including:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: It is used in metabolic studies to trace biochemical pathways.

    Medicine: It aids in the development of pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenol-2,4,6-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence reaction rates and mechanisms, providing valuable information in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylphenol-2,4,6-d3 is unique due to its specific deuteration pattern, which provides distinct advantages in isotopic labeling studies. Its stability and reactivity make it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

1219803-59-4

Molecular Formula

C8H10O

Molecular Weight

126.19 g/mol

IUPAC Name

1,3,5-trideuterio-2-deuteriooxy-4,6-dimethylbenzene

InChI

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D/hD

InChI Key

TUAMRELNJMMDMT-NKWHLQRWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])O[2H])[2H])C

Canonical SMILES

CC1=CC(=CC(=C1)O)C

Origin of Product

United States

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